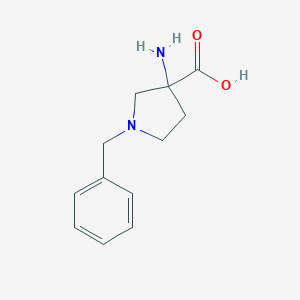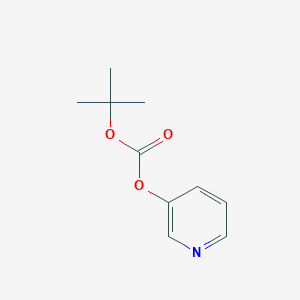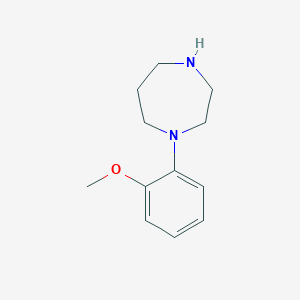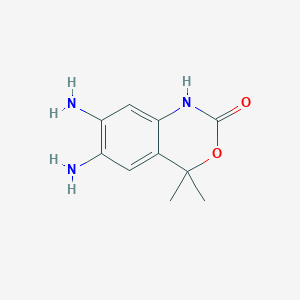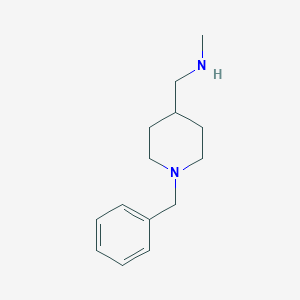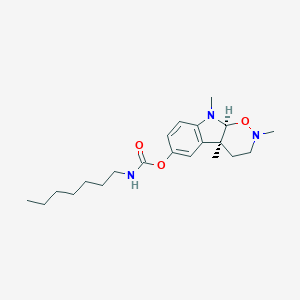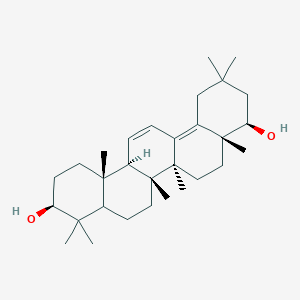
Squasapogenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Squasapogenol is a natural triterpenoid saponin that is found in the seeds of the squash plant (Cucurbita moschata). It has been studied extensively for its potential therapeutic properties and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of squasapogenol is not well understood. However, it has been suggested that squasapogenol exerts its therapeutic effects by modulating various signaling pathways such as the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Squasapogenol has also been found to inhibit the expression of various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Biochemical and Physiological Effects
Squasapogenol has been found to possess various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, lower blood glucose levels, and improve insulin sensitivity. Squasapogenol has also been found to possess neuroprotective effects and has been suggested to be useful in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using squasapogenol in lab experiments is its natural origin. Squasapogenol is a natural compound that is found in the seeds of the squash plant and does not require extensive chemical synthesis. This makes it an attractive compound for use in lab experiments. However, one of the limitations of using squasapogenol is its low solubility in water. This can make it difficult to dissolve and use in certain lab experiments.
Direcciones Futuras
There are several future directions for research on squasapogenol. One area of research is the development of novel synthesis methods for squasapogenol. This could involve the use of alternative solvents or the use of novel extraction techniques. Another area of research is the investigation of the mechanism of action of squasapogenol. This could involve the use of various molecular biology techniques such as gene expression analysis and protein-protein interaction studies. Finally, further research is needed to investigate the potential therapeutic applications of squasapogenol in various diseases and disorders.
Métodos De Síntesis
Squasapogenol can be synthesized from the seeds of the squash plant using various methods such as Soxhlet extraction, maceration, and ultrasound-assisted extraction. Soxhlet extraction is the most commonly used method for the extraction of squasapogenol. It involves the use of a solvent to extract the compound from the seeds. The extracted compound is then purified using various techniques such as column chromatography, thin-layer chromatography, and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
Squasapogenol has been studied for its potential therapeutic properties in various scientific research studies. It has been found to possess anti-inflammatory, anti-tumor, anti-diabetic, and anti-oxidant properties. Squasapogenol has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
149183-66-4 |
|---|---|
Nombre del producto |
Squasapogenol |
Fórmula molecular |
C30H48O2 |
Peso molecular |
440.7 g/mol |
Nombre IUPAC |
(3S,6aR,6bS,8aR,9R,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicene-3,9-diol |
InChI |
InChI=1S/C30H48O2/c1-25(2)17-20-19-9-10-22-28(6)13-12-23(31)26(3,4)21(28)11-14-30(22,8)29(19,7)16-15-27(20,5)24(32)18-25/h9-10,21-24,31-32H,11-18H2,1-8H3/t21?,22-,23+,24-,27-,28+,29-,30-/m1/s1 |
Clave InChI |
ZQENWRDSPSBPLG-FDFUJUHWSA-N |
SMILES isomérico |
C[C@@]12CC[C@@]3(C(=C1CC(C[C@H]2O)(C)C)C=C[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C |
SMILES |
CC1(CC(C2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)O)C |
SMILES canónico |
CC1(CC(C2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)O)C |
Sinónimos |
olean-11,13(18)-diene-3,22-diol squasapogenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



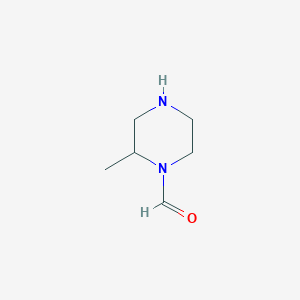
![1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole](/img/structure/B115452.png)
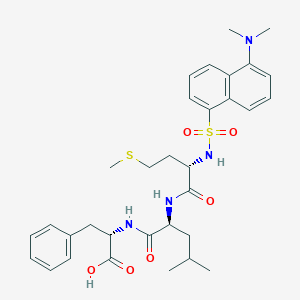


![N-[bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine](/img/structure/B115462.png)
![N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B115467.png)
